1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
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Overview
Description
1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a 2-ethylphenyl group and a 6-(4-methylpiperazin-1-yl)pyrimidin-4-yl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-ethylphenyl isocyanate with 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and confirm the identity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethylphenyl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-(2-Ethylphenyl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
Uniqueness
1-(2-Ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups and the urea linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-3-14-6-4-5-7-15(14)21-18(25)22-16-12-17(20-13-19-16)24-10-8-23(2)9-11-24/h4-7,12-13H,3,8-11H2,1-2H3,(H2,19,20,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVIYGINLKUTMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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